methanol CAS No. 866009-63-4](/img/structure/B2767522.png)

[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol

Descripción general

Descripción

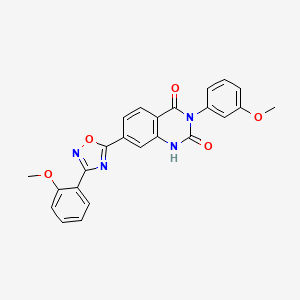

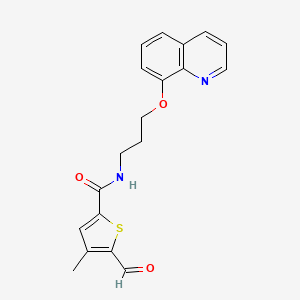

“4-(1H-imidazol-1-yl)phenylmethanol” is a polycyclic aromatic compound that contains a benzene ring linked to an imidazole ring . This compound is part of a class of molecules known as phenylimidazoles .

Synthesis Analysis

The synthesis of this compound involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring linked to an imidazole ring . Further structural analysis would require more specific data or experimental results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Claisen–Schmidt condensation and N-arylation of imidazole with 4-fluorobenzaldehyde . The reaction with substituted acetophenones yields corresponding chalcones .Aplicaciones Científicas De Investigación

- Pulmonary aspergillosis (PA) is a respiratory disease caused by the fungus Aspergillus. (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one has demonstrated strong effectiveness against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. This compound could be valuable for further anti-aspergillus activity studies .

- While not directly mentioned in the literature, the imidazole-containing structure of this compound suggests potential interactions with enzymes such as phosphodiesterases. Investigating its PDE inhibition properties could be relevant for drug development .

- The imidazole moiety in (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one can serve as a ligand in coordination chemistry. Researchers might explore its coordination behavior with transition metals to form novel coordination polymers or metal complexes .

Antifungal Activity Against Aspergillus fumigatus

Phosphodiesterase (PDE) Inhibition

Coordination Polymers and Metal Complexes

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for this compound could involve further biological studies, given that some compounds in this class have shown marked activities in PDE inhibition and anti-bacterial and anti-fungal bioassays . Additionally, with the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

Mecanismo De Acción

Target of Action

The primary target of 4-(1H-imidazol-1-yl)phenylmethanol is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

It is known that imidazole-containing compounds interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The interaction of this compound with nitric oxide synthase could potentially influence the production of nitric oxide, thereby affecting various physiological processes .

Biochemical Pathways

Nitric oxide is involved in a variety of physiological processes, including vasodilation, immune response modulation, and neurotransmission . Any alteration in the production of nitric oxide could therefore have significant downstream effects.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

This could include changes in blood vessel dilation, immune response, and neurotransmission .

Propiedades

IUPAC Name |

(4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYYGIMVQPPOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322157 | |

| Record name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol | |

CAS RN |

866009-63-4 | |

| Record name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)

![2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B2767448.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)

![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)